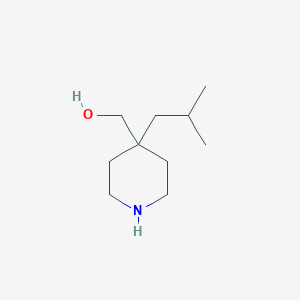

4-Isobutyl-4-piperidylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

[4-(2-methylpropyl)piperidin-4-yl]methanol |

InChI |

InChI=1S/C10H21NO/c1-9(2)7-10(8-12)3-5-11-6-4-10/h9,11-12H,3-8H2,1-2H3 |

InChI Key |

QHHONORQEWWBJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(CCNCC1)CO |

Origin of Product |

United States |

Contextualization Within Piperidine Chemistry Research

Piperidine (B6355638) and its derivatives represent a significant class of heterocyclic compounds that are extensively studied in medicinal chemistry and pharmacology. ontosight.ainih.gov The piperidine skeleton, a six-membered ring containing one nitrogen atom, is a prevalent structural motif in numerous pharmaceuticals and naturally occurring alkaloids. nih.govnih.govresearchgate.net This prevalence is due to its influence on the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing membrane permeability, receptor binding, and metabolic stability. researchgate.net Researchers have explored a wide array of piperidine derivatives for their potential therapeutic applications, which span from neurological disorders to anti-inflammatory, analgesic, and antimicrobial agents. ontosight.aiontosight.ai

The versatility of the piperidine ring allows for various substitutions, leading to a vast library of compounds with diverse biological activities. nih.gov The synthesis of these derivatives is a major focus of research, with methods such as the hydrogenation of pyridines being a common route to obtaining the piperidine core. nih.gov The exploration of piperidine derivatives continues to be a vibrant area of research, with thousands of related papers published in recent years, underscoring the importance of this chemical class in drug discovery and development. nih.gov

Historical Perspectives on the Synthesis and Exploration of 4 Piperidylmethanol Derivatives

The synthesis of 4-piperidylmethanol derivatives has a history rooted in the fundamental reactions of organic chemistry. A common and longstanding method for creating the core 4-piperidylmethanol structure involves the reduction of 4-carbethoxypiperidine. chemicalbook.com One documented synthesis route utilizes lithium aluminium hydride (LiAlH4) in tetrahydrofuran (B95107) (THF) to reduce ethyl piperidine-4-carboxylate, followed by treatment with sodium hydroxide (B78521) and water to yield (4-piperidyl)methanol. chemicalbook.com This foundational reaction provides a versatile starting point for the synthesis of a wide range of N-substituted and 4-substituted derivatives.

Historically, the exploration of 4-piperidylmethanol derivatives has been driven by the search for novel therapeutic agents. For instance, the synthesis of α,α-diphenyl-4-piperidinemethanol, a key intermediate for antihistamine drugs, highlights the significance of this structural class. google.com The methods employed for such syntheses often involve multi-step processes, including N-acetylation, Friedel-Crafts acylation, and Grignard reactions, demonstrating the chemical ingenuity applied to modify the basic 4-piperidylmethanol scaffold. google.com Over the years, research has also focused on developing more efficient and stereoselective synthetic routes to access specific isomers of substituted piperidines, which is crucial for optimizing their biological activity. nih.gov

Current Research Landscape and Significance of 4 Isobutyl 4 Piperidylmethanol

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comchemistry.coachleah4sci.com For this compound (I), the primary disconnections focus on the C-C and C-N bonds that form the piperidine ring and the bonds connecting the substituents at the C4 position.

A logical retrosynthetic approach would involve two main disconnections:

Functional Group Interconversion (FGI): The primary alcohol in the target molecule (I) can be traced back to a more stable ester or carboxylic acid precursor (II). This simplifies the synthesis, as the reduction of an ester to an alcohol is a standard and high-yielding transformation, often accomplished with reagents like lithium aluminum hydride (LiAlH₄). chemicalbook.com

C4-Substituent Disconnection: The quaternary center at C4 can be disconnected. A Grignard reaction is a plausible forward reaction. This involves disconnecting the isobutyl group, leading to a precursor like a 4-ester-4-piperidone (not shown) or, more directly, disconnecting the C-C bond between the piperidine ring and the isobutyl group. A key precursor is ethyl isonipecotate (ethyl piperidine-4-carboxylate) (III).

Piperidine Ring Disconnection: The piperidine ring itself can be disconnected through various strategies. A common approach is to break the C-N bonds, which points towards a double Michael addition or a Mannich-type condensation reaction in the forward synthesis. This leads back to acyclic precursors such as a δ-amino ketone or related structures (IV), which can be derived from even simpler starting materials like glutaraldehyde, an amine, and a nucleophile.

This analysis suggests that a practical synthetic route could start from a pre-formed piperidine-4-carboxylate, introduce the isobutyl group, and then reduce the ester to the desired alcohol.

Classical Synthetic Routes to the 4-Piperidylmethanol Scaffold

The piperidine scaffold is a common motif in pharmaceuticals and natural products, leading to the development of numerous robust synthetic methods for its construction.

The Mannich reaction is a cornerstone of amine synthesis and is particularly useful for constructing the piperidine ring. jofamericanscience.org It involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. jofamericanscience.orgresearchgate.net In the context of piperidine synthesis, a double Mannich reaction can be employed, condensing an amine, an aldehyde, and a ketone with two α-hydrogens (like acetone-dicarboxylic acid esters) to form a 4-piperidone (B1582916). zenodo.orgacs.org

The general mechanism involves the formation of an Eschenmoser's salt or a pre-formed iminium ion, which then reacts with an enol or enolate. researchgate.net A three-component reaction inspired by biosynthesis can assemble multi-substituted chiral piperidines, highlighting the versatility of this approach. rsc.org

Table 1: Examples of Mannich Reactions in Heterocyclic Synthesis

| Amine | Aldehyde/Ketone | Active Hydrogen Compound | Product Type |

|---|---|---|---|

| Ammonia/Primary Amine | Formaldehyde | Acetone dicarboxylate | Substituted 4-piperidone |

| Piperidine | Benzaldehyde | Various ketones/esters | Mannich Base |

This table illustrates the general components of the Mannich reaction, which can be adapted to form the core piperidine structure.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a nucleophilic addition of an active hydrogen compound to a carbonyl group is followed by dehydration. wikipedia.orgsci-hub.se This reaction is typically catalyzed by a weak base, such as piperidine itself. researchgate.netmdpi.com While not always used to form the piperidine ring directly, it is crucial for synthesizing highly functionalized precursors.

For instance, a Knoevenagel condensation can be used to prepare α,β-unsaturated systems which can then undergo further reactions, such as Michael additions and subsequent cyclization, to form the piperidine ring. A piperidine-forming process can involve a Knoevenagel condensation followed by a 6π-electron electrocyclic ring closure. rsc.org The reaction of an aldehyde with compounds like malonic acid or its esters in the presence of piperidine leads to unsaturated products that are key intermediates in more complex syntheses. wikipedia.orgsci-hub.se

Cycloaddition reactions provide a powerful and stereocontrolled method for constructing cyclic systems, including the piperidine core. The Diels-Alder, or [4+2] cycloaddition, is particularly relevant. Aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, can directly generate tetrahydropyridine (B1245486) derivatives, which are easily reduced to piperidines. acs.org

Recent advancements include boronyl radical-catalyzed (4+2) cycloadditions to create polysubstituted piperidines and the use of N-alkenyl iminium ions as 2-azadienes in cycloadditions with alkenes. acs.orgnih.gov Another strategy involves the generation of 3,4-piperidyne intermediates that undergo cycloaddition with trapping agents to form annulated piperidines. tcichemicals.com Intramolecular nitrone cycloadditions have also been developed for the regio- and diastereoselective synthesis of substituted piperidines. acs.org

Table 2: Cycloaddition Strategies for Piperidine Synthesis

| Reaction Type | Key Intermediates | Key Features |

|---|---|---|

| Aza-Diels-Alder [4+2] | N-Alkenyl iminium ions, Azadienes | High stereoselectivity, direct formation of tetrahydropyridine ring. acs.org |

| Radical [4+2] Cycloaddition | Boronyl radical catalysis | Access to densely substituted piperidines. nih.gov |

| [3+3] Cycloaddition | Aziridines, Knoevenagel adducts | Formal cycloaddition via sequential reactions. rsc.org |

Stereoselective Synthesis of this compound

Creating the specific stereochemistry of a target molecule often requires asymmetric synthesis techniques. For a molecule like this compound, if a chiral version were desired, the quaternary stereocenter at C4 would be the primary target for stereocontrol.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. ucl.ac.uk

Several chiral auxiliary-based methods have been developed for piperidine synthesis:

Carbohydrate-based Auxiliaries: D-arabinopyranosylamine has been used as a chiral auxiliary in a domino Mannich–Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can be further functionalized to create a variety of substituted piperidines.

Amino Alcohol Auxiliaries: Readily available amino alcohols like (+)-(S,S)-pseudoephedrine can serve as effective chiral auxiliaries in Mannich reactions to produce enantioenriched β-aminocarbonyl compounds, which are precursors to densely substituted piperidines. rsc.org

α-Phenylethylamine Auxiliaries: The use of enantiopure α-phenylethylamine as a chiral auxiliary in asymmetric Michael additions to α,β-unsaturated esters is a well-established method for inducing asymmetry. ucl.ac.uk This strategy can be applied to build chiral piperidin-2,4-diones.

These strategies typically involve the diastereoselective formation of the piperidine ring or the diastereoselective functionalization of a pre-existing piperidine scaffold, followed by the removal of the auxiliary to yield the enantiomerically enriched target compound.

Asymmetric Catalysis in the Introduction of the Chiral Center

The molecule this compound possesses a chiral center at the C4 position of the piperidine ring. The synthesis of a single enantiomer, which is often crucial for specific biological activities, requires the use of asymmetric catalysis. This field of synthesis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. warwick.ac.uk Asymmetric synthesis can be defined as the conversion of an achiral unit into a chiral one, a process that has seen significant development and is now a cornerstone of modern synthetic chemistry. du.ac.in

Several catalytic strategies can be envisioned for the enantioselective synthesis of this compound or its key precursors:

Asymmetric Hydrogenation: A plausible route involves the asymmetric hydrogenation of a prochiral enamine or a substituted pyridine (B92270) precursor. Catalytic systems for the hydrogenation of pyridines often employ iridium or rhodium complexes paired with chiral phosphine (B1218219) ligands. While direct asymmetric hydrogenation of a tetrasubstituted alkene within a piperidine ring is challenging, the reduction of a suitably functionalized pyridine ring, followed by further modifications, presents a viable pathway. For instance, a chiral N-heterocyclic carbene (NHC) complex or a transition metal catalyst like those used for quinoline (B57606) reductions could be adapted.

Asymmetric Alkylation: Another approach is the enantioselective α-alkylation of an N-protected 4-piperidone derivative. This can be achieved using a chiral phase-transfer catalyst or a metal-enolate complex where the metal is bound to a chiral ligand. The chiral environment created by the catalyst directs the incoming isobutyl group to one face of the enolate, establishing the C4 stereocenter.

Asymmetric Reduction: A key precursor could be 4-isobutyrylpyridine. The asymmetric reduction of the ketone functionality using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS (Corey-Bakshi-Shibata) catalyst, would yield a chiral alcohol. Subsequent reduction of the pyridine ring would then lead to the desired enantiomerically enriched piperidylmethanol.

Organocatalysis: Chiral organic molecules can also catalyze asymmetric reactions. For example, a proline-catalyzed Robinson annulation-type reaction could be used to construct the piperidine ring with the chiral center already in place. warwick.ac.uk Organocatalysis has emerged as a powerful tool for creating chiral compounds, often under mild conditions. ccnu.edu.cn

The choice of catalyst is critical and is determined by the specific substrate and desired transformation. The table below summarizes some potential catalytic systems.

| Reaction Type | Catalyst/Reagent System | Chiral Component | Target Transformation |

| Asymmetric Hydrogenation | [Ir(COD)(L)]BF₄ | Chiral Phosphine Ligand (L) | Reduction of a pyridine precursor |

| Asymmetric Alkylation | Pd(dba)₂ / L | Chiral Phosphine Ligand (L) | Alkylation of a 4-piperidone enolate |

| Asymmetric Reduction | RuCl₂ (L*)₂ (dpen) | Chiral Diphosphine/Diamine Ligand | Reduction of a 4-acylpyridine |

| Organocatalysis | L-Proline | L-Proline | Aldol/Mannich cascade to form the ring |

Modern and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have emphasized the need for processes that are not only efficient but also environmentally benign and safe.

Green chemistry is a set of principles that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netijfmr.com Applying these principles to the synthesis of this compound can significantly lower its environmental impact.

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. researchgate.net This can be achieved by designing syntheses with high yields and minimal byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Reactions like additions and cycloadditions are inherently more atom-economical than substitutions or eliminations that generate leaving groups as waste.

Use of Safer Solvents and Auxiliaries: The choice of solvent is critical, as solvents often constitute the majority of mass in a chemical process and contribute significantly to energy consumption and waste. whiterose.ac.uk Traditional solvents like dichloromethane (B109758) or benzene (B151609) can be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethanol, water, or bio-based solvents like Cyrene. rsc.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. researchgate.net The use of highly efficient catalysts can lower the activation energy of reactions, allowing for milder conditions.

Use of Catalysis: Catalytic reagents (both chemical and biocatalytic) are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste generation. snu.ac.kr

The table below illustrates the application of these principles to the synthesis of this compound.

| Green Chemistry Principle | Traditional Approach | Green Alternative |

| Atom Economy | Wittig reaction to form an exocyclic double bond, followed by reduction. Generates triphenylphosphine (B44618) oxide waste. | Direct Grignard addition of an isobutyl group to a 4-piperidone derivative. |

| Safer Solvents | Use of chlorinated solvents (e.g., Dichloromethane) or aromatic hydrocarbons (e.g., Toluene). | Use of alcohols (e.g., Ethanol), ethers from renewable sources (e.g., 2-MeTHF), or water. |

| Catalysis vs. Stoichiometric | Reduction of a ketone using a stoichiometric amount of a metal hydride (e.g., NaBH₄). | Catalytic hydrogenation using H₂ gas and a reusable metal catalyst (e.g., Pd/C). |

| Energy Efficiency | High-temperature reactions requiring significant heating. | Catalyst-driven reactions that proceed efficiently at or near room temperature. |

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for chemical synthesis. nih.gov These benefits include superior heat and mass transfer, improved safety when handling hazardous reagents, and enhanced scalability and reproducibility. acs.orgresearchgate.net

The synthesis of piperidine derivatives has been shown to benefit from flow chemistry techniques. nih.gov For the synthesis of this compound, a flow process could be particularly advantageous for steps involving:

Grignard Reactions: The addition of isobutylmagnesium bromide to a 4-piperidone precursor is often highly exothermic. A flow reactor allows for precise temperature control, minimizing the formation of byproducts and improving safety.

Hydrogenations: Catalytic hydrogenations can be performed at high pressure and temperature more safely in a continuous system. Flow reactors designed for this purpose, often called "plug flow reactors," ensure efficient mixing of the substrate, hydrogen gas, and the solid catalyst.

Hazardous Intermediates: If any step involves unstable or hazardous intermediates, a flow process can generate and consume them in situ, avoiding the need to isolate and store large quantities.

A practical continuous flow protocol has been developed for producing various functionalized piperidines with high yields and excellent stereoselectivity within minutes, demonstrating the power of this technique for creating such scaffolds. acs.org Electrosynthesis in flow microreactors also presents a green and efficient method for producing piperidine derivatives from simple starting materials. researchgate.net

Synthesis of Isotopically Labeled this compound for Research Tracers

Isotopically labeled compounds, where one or more atoms are replaced by their isotope, are invaluable tools in research. ucsb.edu They are used as internal standards for accurate quantification in mass spectrometry and as tracers to study the metabolic fate of a molecule in biological systems. scielo.org.mxnih.gov The synthesis of labeled this compound can be achieved by incorporating isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The general strategy involves using an isotopically labeled reagent in one of the synthetic steps. google.comgoogle.com

Deuterium Labeling (D): Deuterium can be introduced at various positions.

To label the carbinol position (-CD(OH)-), a precursor ketone could be reduced with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).

To label the isobutyl group, a deuterated starting material such as deuterated isobutyraldehyde (B47883) or isobutyl bromide would be required.

Exchangeable protons on the nitrogen and oxygen atoms (N-H, O-H) can be easily replaced with deuterium by dissolving the final compound in a deuterated solvent like methanol-d₄ or D₂O.

A method for synthesizing N-monodeuteriomethyl-2-substituted piperidines has been described, showcasing the feasibility of selective deuterium incorporation. researchgate.net

Carbon-13 Labeling (¹³C): ¹³C can be incorporated to trace the carbon skeleton. For example, using ¹³C-labeled isobutylmagnesium bromide in a Grignard reaction would place the label in the isobutyl side chain.

Nitrogen-15 Labeling (¹⁵N): The nitrogen atom of the piperidine ring can be labeled by starting the synthesis with a ¹⁵N-containing precursor, such as ¹⁵N-pyridine or ammonia-¹⁵N.

The table below outlines potential labeling strategies.

| Isotope | Position in Molecule | Required Labeled Reagent |

| Deuterium (D) | Hydroxymethyl group (-CD(OH)-) | Sodium borodeuteride (NaBD₄) |

| Deuterium (D) | N-H and O-H positions | Deuterium oxide (D₂O) |

| Carbon-13 (¹³C) | Isobutyl group (e.g., C1 position) | ¹³C-labeled isobutyl bromide |

| Nitrogen-15 (¹⁵N) | Piperidine ring nitrogen | ¹⁵N-labeled pyridine |

III. Advanced Structural Elucidation and Conformational Analysis of this compound

The precise three-dimensional structure and conformational dynamics of this compound are critical to understanding its chemical behavior and potential applications. Advanced spectroscopic techniques, including high-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, provide the necessary tools for a detailed investigation of its molecular architecture.

Iv. Computational Chemistry and Theoretical Studies on 4 Isobutyl 4 Piperidylmethanol

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

Molecular Dynamics (MD) is a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating these movements, MD provides a detailed view of a molecule's dynamic behavior, which is not captured by static quantum mechanical calculations.

For 4-Isobutyl-4-piperidylmethanol, MD simulations would be particularly useful for:

Conformational Sampling: The piperidine (B6355638) ring and the isobutyl group are flexible and can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable and frequently occurring conformations in different environments. This is crucial as the biological activity of a molecule often depends on its specific three-dimensional shape.

Solvation Effects: MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water). This would reveal how the solvent influences the molecule's conformation and dynamics, and provide insights into its solubility and how it behaves in a biological medium.

Molecular Docking Studies with Biological Macromolecules (Theoretical Binding Prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. journaljpri.com It is a key tool in drug discovery for predicting how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

A molecular docking study for this compound would involve:

Target Selection: Identifying a relevant biological macromolecule (e.g., a receptor or enzyme) that is hypothesized to be a target for piperidine-based compounds.

Binding Site Prediction: The docking algorithm would place the this compound molecule into the binding site of the target protein in various possible orientations and conformations.

Scoring: Each pose would be "scored" based on a function that estimates the binding affinity or free energy. A lower score typically indicates a more favorable binding interaction. journaljpri.com

Interaction Analysis: The best-scoring poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For example, the hydroxyl and piperidine nitrogen of this compound would be prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site.

The results of such a study could predict whether this compound is likely to be an inhibitor or activator of the target protein, guiding further experimental validation. ebi.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Prediction of Activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov These models are built by statistically analyzing a dataset of compounds with known activities.

To develop a QSAR model for this compound, a series of structurally related piperidine derivatives with measured biological activity against a specific target would be required. The process would involve:

Data Collection: Assembling a dataset of piperidine compounds and their corresponding biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features would be calculated.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the biological activity.

Validation: The model's predictive power is rigorously tested to ensure its reliability. wikipedia.org

Once a validated QSAR model is established, it could be used to theoretically predict the biological activity of this compound based on its calculated descriptors, without the need for initial synthesis and testing. nih.gov

V. Derivatization and Chemical Modification Strategies for 4 Isobutyl 4 Piperidylmethanol

Synthesis of Ester and Ether Derivatives at the Hydroxyl Group

The primary hydroxyl group is a versatile handle for introducing a variety of functional groups through esterification and etherification.

Esterification: Esters are commonly synthesized by reacting the alcohol with a carboxylic acid or its activated derivative. A classic method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net However, to avoid harsh acidic conditions that could protonate the piperidine (B6355638) nitrogen, milder methods are often preferred.

A widely used approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net In this reaction, the carboxylic acid is activated by DCC, facilitating nucleophilic attack by the hydroxyl group of 4-Isobutyl-4-piperidylmethanol. This method proceeds under neutral conditions and is compatible with the amine functionality. Another option is the use of highly reactive acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct.

Table 1: Examples of Reagents for Ester Synthesis

| Reagent Type | Specific Example | Reaction Condition | Product Type |

|---|---|---|---|

| Carboxylic Acid | Acetic Acid, Benzoic Acid | Strong Acid Catalyst (e.g., H₂SO₄) | Acetate, Benzoate Ester |

| Acyl Chloride | Acetyl Chloride, Benzoyl Chloride | Base (e.g., Pyridine (B92270), Et₃N) | Acetate, Benzoate Ester |

| Acid Anhydride (B1165640) | Acetic Anhydride | Base or Catalyst (e.g., DMAP) | Acetate Ester |

| Coupling Agent | DCC / DMAP + Carboxylic Acid | Anhydrous Solvent (e.g., CH₂Cl₂) | Various Esters |

Etherification: The synthesis of ether derivatives can be achieved through several methods. The Williamson ether synthesis is a fundamental approach where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.org Care must be taken as the piperidine nitrogen can also be alkylated under these conditions.

Alternative, more modern methods can offer better selectivity and milder conditions. For instance, metal-catalyzed procedures, such as those using zinc or iron salts, can facilitate the coupling of alcohols with alkyl halides, sometimes even in the absence of a strong base. researchgate.net Another approach is the hydroalkoxylation of alkenes, where the alcohol adds across a double bond in the presence of a suitable catalyst. organic-chemistry.org

N-Alkylation and N-Acylation Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes alkylation and acylation reactions.

N-Alkylation: N-alkylation introduces an alkyl group onto the piperidine nitrogen. This is typically accomplished by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.net The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the secondary amine or scavenge the hydrogen halide byproduct. researchgate.netfabad.org.tr To prevent over-alkylation to the quaternary ammonium (B1175870) salt, reaction conditions such as the stoichiometry of the alkylating agent must be carefully controlled. researchgate.net Slow addition of the alkyl halide using a syringe pump can favor mono-alkylation. researchgate.net

N-Acylation: N-acylation introduces an acyl group (R-C=O) to the piperidine nitrogen, forming an amide. This is a robust reaction commonly performed using acyl chlorides or acid anhydrides in the presence of a base like triethylamine or pyridine. semanticscholar.org Alternatively, coupling reagents like DCC or active esters, such as N-hydroxysuccinimide (HOSu) esters, can be used to form the amide bond with a carboxylic acid under milder conditions. umich.edu These methods are highly efficient and are fundamental in synthetic chemistry for creating amide linkages. semanticscholar.orgumich.edu

Table 2: Common Reagents for N-Alkylation and N-Acylation

| Reaction | Reagent Class | Specific Example | Base/Solvent System |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide, Benzyl Bromide | K₂CO₃ / DMF |

| N-Acylation | Acyl Chloride | Acetyl Chloride, Benzoyl Chloride | Triethylamine / CH₂Cl₂ |

| N-Acylation | Acid Anhydride | Acetic Anhydride | Pyridine |

| N-Acylation | Active Ester | N-Hydroxysuccinimide (HOSu) ester | Aprotic Solvent (e.g., DMF) |

Formation of Amide and Carbamate (B1207046) Analogues

Amide Analogues: The most direct method to form an amide analogue from this compound is through N-acylation of the piperidine nitrogen, as detailed in section 5.2. This reaction directly attaches an acyl group to the nitrogen, forming a robust amide bond and converting the secondary amine into a tertiary amide.

Carbamate Analogues: Carbamates can be formed at either the hydroxyl group or the piperidine nitrogen.

O-Carbamates: The hydroxyl group can be converted into a carbamate by reaction with an isocyanate (R-N=C=O). This reaction proceeds readily, often without a catalyst, to yield the corresponding O-alkyl carbamate derivative.

N-Carbamates: The piperidine nitrogen can be derivatized to form a carbamate by reacting it with a chloroformate, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. This is a common strategy for installing protecting groups on nitrogen atoms.

Strategic Derivatization for Analytical Enhancement and Detection

Chemical derivatization is a powerful strategy to enhance the detectability and chromatographic behavior of analytes for quantitative analysis. nih.govresearchgate.net For this compound, both the hydroxyl and amine groups can be tagged with chromophoric or fluorophoric labels.

This pre-column derivatization is particularly useful for high-performance liquid chromatography (HPLC) analysis. researchgate.net

Derivatization of the Hydroxyl Group: The alcohol can be esterified with a reagent containing a fluorescent moiety, such as 2-(4-carboxyphenyl)-5,6-dimethylbenzimidazole, allowing for highly sensitive fluorescence detection. colab.ws

Derivatization of the Amine Group: The secondary amine is a common target for derivatization. Reagents like dansyl chloride react with the amine to produce a highly fluorescent sulfonamide derivative. researchgate.net Similarly, 4-toluenesulfonyl chloride can be used to introduce a strong UV-absorbing chromophore, facilitating detection by HPLC-UV. researchgate.net Other reagents, such as 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), have been developed to add a permanently charged tag, which can significantly enhance the response in mass spectrometry (LC-MS). nih.gov

Table 3: Derivatization Reagents for Analytical Enhancement

| Target Group | Derivatizing Agent | Purpose | Detection Method |

|---|---|---|---|

| Hydroxyl | 2-(4-carboxyphenyl)-5,6-dimethylbenzimidazole | Adds a fluorophore | HPLC-Fluorescence |

| Amine | Dansyl Chloride | Adds a fluorophore | HPLC-Fluorescence |

| Amine | 4-Toluenesulfonyl Chloride | Adds a UV chromophore | HPLC-UV |

| Amine/Hydroxyl | DMISC | Enhances MS ionization | LC-MS/MS |

Stereochemical Implications of Derivatization at Various Positions

The parent molecule, this compound, is achiral. The carbon atom at the 4-position of the piperidine ring is a quaternary center but not a stereocenter, as it is bonded to two identical ring segments (-CH₂-). Derivatization at the hydroxyl group or mono-alkylation/acylation at the piperidine nitrogen does not create a new stereocenter.

However, stereochemical considerations become important in the case of N-quaternization . If the piperidine nitrogen is reacted with a second, different alkyl group (after an initial N-alkylation) or with an excess of an alkylating agent, a chiral quaternary ammonium salt is formed. The nitrogen atom becomes a stereocenter bonded to four different substituents (the two ring carbons, the first alkyl group, and the second alkyl group).

The formation of these stereoisomers can be diastereoselective. The stereochemical outcome of the quaternization reaction is influenced by the conformation of the piperidine ring and the steric hindrance posed by the existing substituents. researchgate.net The incoming alkylating agent will preferentially approach from the less sterically hindered face of the nitrogen atom, leading to a potential excess of one diastereomer over the other. The study of such diastereoselective quaternizations is crucial in fields requiring stereochemically pure compounds. researchgate.net

Vi. Analytical Methodologies for Research Applications of 4 Isobutyl 4 Piperidylmethanol

Chromatographic Method Development for Purity Assessment and Separation in Research Samples

Chromatography is the cornerstone of analytical chemistry for the separation, identification, and quantification of chemical compounds. For 4-Isobutyl-4-piperidylmethanol, several chromatographic techniques are applicable, each offering distinct advantages for specific research applications.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. Given that this compound possesses polar functional groups (amine and alcohol) and lacks a strong UV chromophore, method development requires careful consideration of the stationary phase, mobile phase, and detector.

A reversed-phase HPLC (RP-HPLC) method is a common starting point. However, the basic nature of the piperidine (B6355638) nitrogen can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual acidic silanol (B1196071) groups. To overcome this, several strategies can be employed:

Use of End-Capped Columns: Modern, high-purity silica (B1680970) columns with extensive end-capping minimize silanol interactions.

Mobile Phase Modifiers: The addition of a small percentage of an acid (e.g., formic acid, phosphoric acid) or an ion-pairing agent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase can improve peak symmetry. epa.govsielc.comresearchgate.net The acid protonates the piperidine nitrogen, ensuring a consistent charge state, while an ion-pairing agent forms a neutral complex that exhibits better retention and peak shape. epa.govresearchgate.net

Alternative Stationary Phases: Phenyl-hexyl or polar-embedded group columns can offer different selectivity for basic compounds.

Since this compound lacks a significant chromophore for standard UV-Vis detection, alternative detectors are necessary for sensitive quantification. epa.govresearchgate.net Suitable options include Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS). For UV-Vis detection, a pre-column derivatization step can be introduced, reacting the piperidine nitrogen with a UV-active agent like 4-toluenesulfonyl chloride. nih.gov

Table 1: Exemplar HPLC Method Parameters for this compound Analysis

| Parameter | Condition 1 (with CAD/ELSD/MS) | Condition 2 (with UV after Derivatization) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Atlantis C18, 150 x 4.6 mm, 3.5 µm) | Reversed-Phase C18 (e.g., Inertsil C18, 250 x 4.6 mm) |

| Mobile Phase | Isocratic or Gradient; Acetonitrile/Water with 0.1% Formic Acid or 0.1% HFBA | Isocratic; Acetonitrile/Water with 0.1% Phosphoric Acid (e.g., 68:32 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 40 °C | 30 °C |

| Detector | Charged Aerosol Detector (CAD), ELSD, or Mass Spectrometer (MS) | UV-Vis Detector (following pre-column derivatization with 4-toluenesulfonyl chloride) |

| Injection Volume | 5 - 20 µL | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. jfda-online.com Direct analysis of this compound by GC can be challenging due to the polar alcohol and amine functional groups, which can cause peak tailing and potential degradation at high temperatures.

To address these issues, chemical derivatization is typically employed to convert the polar N-H and O-H groups into less polar, more volatile, and more thermally stable moieties. jfda-online.comsigmaaldrich.com Common derivatization strategies include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on both the nitrogen and oxygen atoms with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This process significantly increases the volatility and thermal stability of the analyte. sigmaaldrich.com

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine and alcohol groups to form fluoroacyl derivatives. jfda-online.com These derivatives are highly volatile and are particularly suitable for sensitive detection using an electron capture detector (ECD) or for generating characteristic mass spectra. jfda-online.com

The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized compound. The molecular ion peak helps confirm the success of the derivatization, and the fragmentation pattern provides structural information for confirmation.

Table 2: Typical GC-MS Method Parameters for Derivatized this compound

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS (Trimethylchlorosilane) as a catalyst |

| Reaction Conditions | Heat at 60-80 °C for 30-60 minutes |

| GC Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Injector Temperature | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-550 |

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographytoday.comresearchgate.net It is particularly well-suited for the analysis of polar and basic compounds that can be challenging to analyze by either LC or GC. chromatographytoday.comresearchgate.net SFC often provides faster separations and uses less organic solvent compared to HPLC. chromatographytoday.com

For a polar compound like this compound, a polar organic co-solvent (modifier), such as methanol, is added to the supercritical CO2 to increase the mobile phase's solvating power. rsc.org The addition of additives like ammonium (B1175870) formate (B1220265) or diethylamine (B46881) to the modifier can further improve peak shape for basic analytes by minimizing interactions with the stationary phase. researchgate.net SFC is highly compatible with mass spectrometry, providing both high sensitivity and selectivity. researchgate.net

A variety of stationary phases can be used in SFC, with polar phases such as those with ethylpyridine or 2-picolylamine functionalities often providing good retention and selectivity for polar basic compounds. chromatographytoday.comrsc.org

Table 3: Potential SFC-MS Method Parameters for this compound

| Parameter | Typical Condition |

|---|---|

| Column | Polar stationary phase (e.g., BEH 2-EP, 100 x 3.0 mm, 1.7 µm) |

| Mobile Phase | CO2 with a gradient of Methanol (containing 20 mM Ammonium Formate) |

| Flow Rate | 1.5 - 2.0 mL/min |

| Back Pressure | 120 - 150 bar |

| Column Temperature | 40 - 50 °C |

| Detector | Mass Spectrometer (e.g., ESI+) |

Chiral Chromatography for Enantiomeric Resolution (if applicable)

Chiral chromatography is used to separate enantiomers, which are non-superimposable mirror images of a molecule. For a molecule to be chiral, it must contain a stereocenter and lack a plane of symmetry. In the case of this compound, the carbon atom at the 4-position of the piperidine ring is bonded to two identical hydrogen atoms (as part of the CH2 in the hydroxymethyl group) and is also attached to an isobutyl group and the rest of the piperidine ring. As the two substituents on the 4-position carbon (isobutyl and hydroxymethyl) are different, but the ring itself presents a plane of symmetry through the C4-N1 axis (assuming a chair conformation), the molecule as a whole is achiral.

Therefore, chiral chromatography for enantiomeric resolution is not applicable to this compound itself. However, if the piperidine ring were to be substituted in a way that removes this symmetry (e.g., at the 2, 3, 5, or 6 positions), the resulting derivative could be chiral, necessitating chiral separation techniques to resolve the enantiomers. nih.govacs.org In such a hypothetical case, chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose) would be employed in either normal-phase, reversed-phase, or SFC modes to achieve separation. acs.org

Spectrophotometric Quantification Methods for Research Studies

In the absence of a strong intrinsic chromophore, UV-Vis spectrophotometry for direct quantification of this compound is not feasible. However, indirect spectrophotometric methods can be developed based on the formation of a colored complex. The basic nitrogen atom of the piperidine ring allows for the application of methods commonly used for the quantification of total alkaloids. chula.ac.thcabidigitallibrary.org

A widely used method involves the reaction of the basic amine with an acid-base indicator dye, such as bromocresol green (BCG). scialert.nethorticultureresearch.netscialert.net In an acidic buffer (e.g., pH 4.7), the piperidine nitrogen becomes protonated. This positively charged species then forms an ion-pair complex with the negatively charged BCG anion. This complex is extractable into an organic solvent like chloroform (B151607), while the unreacted, water-soluble BCG remains in the aqueous phase. scialert.nethorticultureresearch.net The intensity of the yellow color of the complex in the chloroform layer, measured at its wavelength of maximum absorbance (around 417-470 nm), is directly proportional to the concentration of the piperidine compound. scialert.net

This method is simple, cost-effective, and does not require sophisticated instrumentation, making it suitable for routine quantification in research studies where high sample throughput is needed and the sample matrix is relatively clean. scialert.nethorticultureresearch.net

Table 4: Procedure for Spectrophotometric Quantification using Bromocresol Green

| Step | Description |

|---|---|

| 1. pH Adjustment | An aqueous solution of the sample is mixed with a phosphate (B84403) buffer to maintain a specific pH (e.g., 4.7). |

| 2. Complex Formation | A solution of bromocresol green (BCG) is added. The protonated piperidine forms an ion-pair complex with the BCG anion. |

| 3. Extraction | The mixture is vigorously shaken with an immiscible organic solvent (e.g., chloroform). The yellow ion-pair complex is selectively extracted into the organic layer. |

| 4. Measurement | The absorbance of the organic layer is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax ≈ 417-470 nm) against a reagent blank. |

| 5. Quantification | Concentration is determined by comparing the absorbance to a calibration curve prepared using a standard of a known alkaloid (e.g., atropine) or the purified this compound itself. |

Advanced Sample Preparation Techniques for Complex Research Matrices

When analyzing this compound in complex research matrices such as biological fluids (plasma, urine), cell culture media, or crude reaction mixtures, a sample preparation step is crucial. This step aims to remove interfering substances, concentrate the analyte, and make the sample compatible with the chosen analytical instrument. Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for this purpose. libretexts.orgwikipedia.org

Given the basic nature of this compound, a cation-exchange SPE mechanism is often the most selective and efficient approach. libretexts.org The general procedure involves the following steps: youtube.comspecartridge.com

Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous buffer (e.g., water or a low pH buffer). youtube.com

Loading: The sample, pre-treated and pH-adjusted to ensure the analyte is in its protonated (cationic) form (pH < pKa), is passed through the cartridge. The cationic analyte is retained by the negatively charged sorbent via electrostatic interactions.

Washing: The cartridge is washed with a solvent of appropriate polarity (e.g., water, followed by a weak organic solvent like methanol) to remove neutral and acidic interferences that are not strongly bound to the sorbent.

Elution: The retained analyte is eluted from the sorbent by using a solvent mixture that neutralizes the charge on the analyte or the sorbent. This is typically achieved with a small volume of an organic solvent containing a base (e.g., 5% ammonium hydroxide (B78521) in methanol), which deprotonates the piperidine nitrogen, breaking the ionic bond with the sorbent.

Alternatively, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) can be used, where retention is based on hydrophobic interactions. However, for a polar compound, retention might be weak, and a mixed-mode sorbent (combining both reversed-phase and ion-exchange properties) often provides the best results in terms of cleanup and recovery.

Table 5: Comparison of SPE Sorbents for this compound Extraction

| Sorbent Type | Retention Mechanism | Elution Strategy | Advantages | Considerations |

|---|---|---|---|---|

| Strong Cation Exchange (e.g., SCX) | Ion-Exchange | Increase pH to neutralize analyte (e.g., NH4OH in Methanol) | Highly selective for basic compounds; strong retention. | Requires careful pH control during loading and elution. |

| Reversed-Phase (e.g., C18) | Hydrophobic Interaction | Use a strong, non-polar organic solvent (e.g., Methanol, Acetonitrile) | Good for general purpose cleanup. | May have weak retention for this polar analyte; potential for matrix breakthrough. |

| Mixed-Mode (e.g., C8/SCX) | Ion-Exchange & Hydrophobic | Increase pH and/or use a strong organic solvent | Offers dual retention mechanisms for enhanced selectivity and cleanup. | Method development can be more complex. |

Vii. Research on Biological Target Interactions and Molecular Mechanisms of 4 Isobutyl 4 Piperidylmethanol Non Clinical Focus

Receptor Binding Affinity Studies (In Vitro)

Receptor binding assays are fundamental in pharmacology to determine how strongly a compound (ligand) binds to a specific receptor. This affinity is often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding affinity.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and widely used method to characterize ligand-receptor interactions. In these assays, a radiolabeled form of a known ligand is incubated with a preparation of the target receptor (e.g., cell membranes expressing the receptor). The binding of the radioligand is then measured in the presence and absence of the test compound, in this case, 4-Isobutyl-4-piperidylmethanol. By competing with the radioligand for the same binding site, the test compound can displace the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This can then be used to calculate the Ki value, providing a measure of the compound's affinity for the receptor.

Hypothetical Data Table for Radioligand Binding Assay:

| Target Receptor | Radioligand | Ki (nM) for this compound |

| Receptor X | [³H]-Ligand A | Data Not Available |

| Receptor Y | [¹²⁵I]-Ligand B | Data Not Available |

| Receptor Z | [¹⁴C]-Ligand C | Data Not Available |

Fluorescence Polarization and Other Label-Free Binding Assays

Fluorescence polarization (FP) is another common technique used to assess binding affinity. In an FP assay, a small fluorescently labeled ligand (tracer) is used. When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized. However, when the tracer binds to a larger molecule, such as a receptor, its tumbling slows down, and the emitted light remains polarized. A test compound that competes for the same binding site will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.

Label-free assays, such as surface plasmon resonance (SPR) and biolayer interferometry (BLI), provide real-time analysis of binding kinetics without the need for labeling either the ligand or the receptor. These techniques measure changes in the refractive index or the interference pattern of light upon binding, allowing for the determination of association (kon) and dissociation (koff) rates, from which the Kd can be calculated.

Hypothetical Data Table for Fluorescence Polarization Assay:

| Target Receptor | Fluorescent Tracer | IC₅₀ (µM) for this compound |

| Receptor P | Fluorescein-Ligand D | Data Not Available |

| Receptor Q | TAMRA-Ligand E | Data Not Available |

Enzymatic Activity Modulation (In Vitro)

These studies assess the ability of a compound to either inhibit or enhance the activity of a specific enzyme.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence of varying concentrations of an inhibitor. By analyzing the reaction rates at different substrate concentrations, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined. Key parameters derived from these studies include the IC₅₀ value and the inhibition constant (Ki).

Hypothetical Data Table for Enzyme Inhibition Assay:

| Target Enzyme | Substrate | IC₅₀ (µM) for this compound | Mechanism of Inhibition |

| Enzyme A | Substrate F | Data Not Available | Not Determined |

| Enzyme B | Substrate G | Data Not Available | Not Determined |

Allosteric Modulation Investigations

Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site. This binding can either potentiate (positive allosteric modulator) or inhibit (negative allosteric modulator) the effect of the endogenous ligand or substrate. Studies to investigate allosteric modulation often involve measuring the effect of the test compound on the binding affinity or functional activity of a known orthosteric ligand.

Protein-Ligand Interaction Studies (e.g., DNA binding research)

These studies aim to understand the physical interactions between a compound and its target protein at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information about the binding mode of a ligand within the protein's binding pocket. Computational methods, such as molecular docking and molecular dynamics simulations, can also be used to predict and analyze these interactions.

Research into the potential for compounds to bind to DNA is also a crucial area of investigation, particularly for assessing potential genotoxicity or for the development of anticancer agents. Techniques like UV-visible spectroscopy, circular dichroism, and DNA footprinting can be employed to study such interactions. There is currently no available research to suggest that this compound has been investigated for its DNA binding properties.

Cell-Based Assays for Intracellular Signaling Pathway Research (Excluding Clinical Outcomes)

Cell-based assays are fundamental tools for investigating the effects of a compound on specific cellular pathways. These assays can determine whether a compound engages with its intended target and how that engagement translates into a cellular response.

Reporter gene assays are a common method to study the activation or inhibition of a specific signaling pathway. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a particular transcription factor. If the compound of interest, such as this compound, modulates the signaling pathway, it will lead to a change in the expression of the reporter gene, which can be quantified by measuring the activity of the reporter protein.

Hypothetical Application to this compound:

To assess the potential impact of this compound on a hypothetical target pathway, such as one involving a specific nuclear receptor or a G-protein coupled receptor, a cell line stably expressing the target and a corresponding reporter gene construct would be utilized. The cells would be treated with varying concentrations of the compound, and the resulting reporter gene activity would be measured.

Illustrative Data Table: Reporter Gene Assay

| Concentration of this compound (µM) | Reporter Gene Activity (Relative Light Units) | Fold Induction over Vehicle Control |

| Vehicle Control | 100 ± 12 | 1.0 |

| 0.01 | 115 ± 15 | 1.15 |

| 0.1 | 250 ± 25 | 2.5 |

| 1 | 800 ± 60 | 8.0 |

| 10 | 1500 ± 110 | 15.0 |

| 100 | 1450 ± 130 | 14.5 |

| Data are hypothetical and for illustrative purposes only. |

Many signaling pathways utilize second messengers, such as cyclic AMP (cAMP) and calcium ions (Ca²⁺), to transmit signals within the cell. Assays that measure changes in the intracellular concentrations of these molecules can provide insights into the mechanism of action of a compound. Calcium flux assays, for instance, use fluorescent dyes that are sensitive to calcium levels. An increase in intracellular calcium upon treatment with a compound indicates the activation of pathways that lead to calcium release from intracellular stores or influx from the extracellular space.

Hypothetical Application to this compound:

To investigate if this compound acts on a receptor that signals through calcium, cells expressing the target receptor would be loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity would be monitored before and after the addition of the compound. A rapid increase in fluorescence would suggest that the compound induces calcium mobilization.

Illustrative Data Table: Calcium Flux Assay

| Concentration of this compound (µM) | Peak Fluorescence Intensity (Arbitrary Units) | % Maximum Response (Relative to Positive Control) |

| Vehicle Control | 50 ± 8 | 0 |

| 0.01 | 65 ± 10 | 10 |

| 0.1 | 150 ± 20 | 40 |

| 1 | 350 ± 35 | 80 |

| 10 | 450 ± 40 | 100 |

| 100 | 460 ± 42 | 102 |

| Data are hypothetical and for illustrative purposes only. |

Pre-Clinical Pharmacokinetic Research in Animal Models (Excluding Human Data and Clinical Significance)

Pre-clinical pharmacokinetic studies in animal models are essential for understanding how a compound is absorbed, distributed, metabolized, and eliminated (ADME). This information is critical for designing further non-clinical studies.

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, monkey) are used to assess the rate at which a compound is metabolized. Liver microsomes contain a high concentration of phase I metabolic enzymes, such as cytochrome P450s, while hepatocytes contain both phase I and phase II enzymes.

Hypothetical Application to this compound:

This compound would be incubated with liver microsomes or hepatocytes from various species in the presence of necessary cofactors. The concentration of the compound would be measured at different time points to determine its rate of disappearance. From this, parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Illustrative Data Table: In Vitro Metabolic Stability in Rat Liver Microsomes

| Incubation Time (minutes) | Remaining this compound (%) |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

| Data are hypothetical and for illustrative purposes only. |

From such data, the following parameters could be derived:

Illustrative Data Table: Calculated Metabolic Stability Parameters

| Parameter | Value |

| In Vitro Half-life (t½) | 25 minutes |

| Intrinsic Clearance (Clint) | 55 µL/min/mg protein |

| Data are hypothetical and for illustrative purposes only. |

Following the administration of a compound to an animal model, its distribution to various tissues and its elimination from the body are studied. This typically involves measuring the concentration of the compound and its major metabolites in plasma, urine, feces, and various tissues at different time points. This provides information on the volume of distribution (Vd), clearance (Cl), and elimination half-life (t½).

Hypothetical Application to this compound:

A research model, such as a rat, would be administered a single dose of this compound. Blood samples would be collected at various time points, and the concentration of the compound in the plasma would be determined. Urine and feces would also be collected to quantify the extent of renal and fecal excretion.

Illustrative Data Table: Pharmacokinetic Parameters in a Rat Model

| Pharmacokinetic Parameter | Value |

| Maximum Plasma Concentration (Cmax) | 1.5 µg/mL |

| Time to Maximum Concentration (Tmax) | 0.5 hours |

| Area Under the Curve (AUC) | 4.8 µg*h/mL |

| Volume of Distribution (Vd) | 3.2 L/kg |

| Clearance (Cl) | 0.8 L/h/kg |

| Elimination Half-life (t½) | 2.8 hours |

| Data are hypothetical and for illustrative purposes only. |

Viii. Structure Activity Relationship Sar Studies of 4 Isobutyl 4 Piperidylmethanol Analogs

Systematic Modification of the Isobutyl Side Chain

The isobutyl group at the C4 position of the piperidine (B6355638) ring is a key hydrophobic moiety that significantly influences receptor binding and activity. Its size, shape, and lipophilicity are critical determinants of molecular interactions.

Research on related 4-alkyl-4-arylpiperidines has demonstrated that the nature of the 4-alkyl substituent plays a pivotal role in modulating receptor affinity and efficacy. nih.gov The isobutyl group, being a branched alkyl chain, provides a specific steric profile that can enhance hydrophobic interactions within a receptor's binding pocket.

Key Research Findings:

Chain Length and Branching: Studies on analogous series where the 4-alkyl group is varied show that both chain length and branching affect potency. While a simple methyl or n-propyl group can confer activity, the branched nature of the isobutyl group can lead to a more optimal fit in certain receptor pockets, enhancing van der Waals interactions. nih.gov The isobutyl moiety is a common hydrophobic group found in numerous drugs, valued for its specific steric and electronic properties. researchgate.net

Hydrophobicity: The lipophilic character of the isobutyl chain is crucial for partitioning into the lipid environment of cell membranes and for engaging with hydrophobic residues in the target protein. Modifications that alter this hydrophobicity, such as replacing it with smaller alkyl groups (e.g., ethyl) or larger, more lipophilic groups (e.g., benzyl), can drastically alter the binding affinity.

| Modification of Isobutyl Group | Anticipated Effect on Activity | Rationale |

|---|---|---|

| Replacement with smaller alkyls (e.g., methyl, ethyl) | Potential decrease in potency | Reduced hydrophobic and van der Waals interactions with the receptor pocket. nih.gov |

| Replacement with linear isomers (e.g., n-butyl) | Variable; may decrease or increase potency | Alters the steric profile, which may lead to a less optimal fit compared to the branched isobutyl structure. |

| Replacement with larger/bulkier groups (e.g., tert-butyl, phenyl) | Variable; potential for steric clash | Increased bulk may improve hydrophobic interactions but also risks steric hindrance, preventing proper binding. nih.gov |

| Introduction of polar functions | Likely decrease in potency | Disrupts the critical hydrophobic interactions within the binding pocket. |

Variations at the Piperidine Nitrogen Atom

The basic nitrogen atom of the piperidine ring is a fundamental feature of many neurologically active agents, as it is typically protonated at physiological pH, allowing for a critical ionic interaction with an acidic residue (e.g., Aspartate) in the receptor binding site. plos.org Modification of the substituent on this nitrogen is a common and effective strategy for modulating the pharmacological profile of piperidine-based ligands. nih.govnih.gov

Key Research Findings:

N-Methyl and Small Alkyl Groups: An N-methyl group is a common feature in many opioids. However, in various piperidine series, replacing it with slightly larger alkyl groups (e.g., ethyl through butyl) can have varied effects, sometimes leading to compounds with mixed agonist-antagonist profiles or pure antagonists. nih.gov

N-Aralkyl Substituents: The introduction of an N-aralkyl group, particularly N-phenethyl, is a well-established method for significantly increasing affinity and potency at mu-opioid receptors (MOR). researchgate.netsemanticscholar.org This enhancement is attributed to the phenyl ring engaging with an additional hydrophobic sub-pocket within the receptor, providing further anchoring points for the ligand. plos.orgresearchgate.net Studies on N-phenethylnormorphine, for instance, show a marked increase in MOR affinity and functional potency compared to morphine. researchgate.net

N-Alkenyl Substituents: Substituents such as N-allyl or N-cyclopropylmethyl are classically associated with opioid antagonist or partial agonist activity. This principle often extends to piperidine-based analogs, where these groups can shift the efficacy of the molecule away from full agonism. nih.gov

Removal of N-Substituent: The N-H analog (norsubstituted) often displays reduced potency compared to its N-substituted counterparts, highlighting the importance of the N-substituent for effective receptor interaction. nih.gov

| Nitrogen Substituent (R) | Typical Effect on Opioid Receptor Profile | Reference Example |

|---|---|---|

| -H (nor-) | Reduced potency | N-demethylation can lead to modest changes or loss of activity. nih.gov |

| -CH₃ (methyl) | Often confers agonist activity | A common substituent in classical opioids. semanticscholar.org |

| -CH₂CH=CH₂ (allyl) | Typically confers antagonist or partial agonist activity | A classic modification to produce antagonists. nih.gov |

| -CH₂CH₂Ph (phenethyl) | Significantly increases µ-agonist potency | N-phenethyl substitution often leads to high potency. nih.govresearchgate.netsemanticscholar.org |

| Longer chain alkyls (e.g., pentyl, heptyl) | Can increase potency but may also introduce antagonist properties | The effect is dependent on the specific morphinan series. nih.gov |

Alterations of the Hydroxyl Group and its Stereochemistry

The hydroxymethyl group at the C4 position introduces a polar functional group capable of forming hydrogen bonds. Such interactions can be highly directional and contribute significantly to binding affinity if the hydroxyl group is optimally positioned to interact with a hydrogen bond donor or acceptor residue on the receptor. nih.gov

Key Research Findings:

Hydrogen Bonding Potential: The primary role of the hydroxyl group is presumed to be as a hydrogen bond donor or acceptor. Its removal or replacement with a non-polar group would likely lead to a significant loss of affinity, assuming it forms a critical H-bond with the target receptor. Conversely, replacing it with a group that cannot form hydrogen bonds, such as a methoxymethyl group, can help elucidate the importance of this interaction. Studies on 4-methoxymethyl fentanyl analogs, for example, show that potent analgesic activity can be retained, suggesting that in some scaffolds, the steric bulk is as important as the hydrogen bonding capability. nih.gov

Stereochemistry: The C4 atom, being substituted with four different groups (isobutyl, hydroxymethyl, and two different paths around the piperidine ring), is a chiral center. The stereochemistry at this position is critical. The (R) and (S) enantiomers will orient the hydroxymethyl and isobutyl groups differently in 3D space. One enantiomer will likely position the hydroxyl group for optimal interaction with the receptor, while its antipode will not, leading to significant differences in potency. Studies on other chiral piperidines, such as the highly potent analgesic ohmefentanyl, have shown that stereoisomers can differ in potency by several thousand-fold, underscoring the profound impact of stereochemistry on activity. nih.gov

Impact of Piperidine Ring Substituents on Molecular Interactions

Introducing additional substituents onto the piperidine ring can have a profound impact on the molecule's conformational preferences and its interactions with the receptor. These modifications can serve to lock the molecule into a more bioactive conformation or introduce new, favorable contacts with the receptor surface.

Key Research Findings:

Conformational Rigidity: Adding substituents, such as a methyl group at the C3 position, can restrict the conformational flexibility of the piperidine ring. This can be advantageous if it pre-organizes the molecule into the ideal conformation for receptor binding, reducing the entropic penalty upon binding.

Stereochemical Influence: The relative stereochemistry of substituents is crucial. For example, in the 3,4-disubstituted piperidine series, a trans relationship between the C3-methyl and C4-aryl groups was found to be important for opioid antagonist activity. nih.gov Similarly, in potent fentanyl analogs, the cis-(3R,4S) configuration was found to be highly beneficial for analgesic potency. nih.gov

Bioactive Conformation: Studies on 4-alkyl-4-arylpiperidines suggest that substituents at the C4 position can influence whether the aryl group adopts an axial or equatorial conformation. An axial orientation is often considered necessary for morphine-like activity, and bulky 4-alkyl groups can favor this conformation. nih.gov Additional ring substituents can further modulate this preference.

| Ring Substitution | Observed Effect on Opioid Receptor Properties | Rationale |

|---|---|---|

| None (unsubstituted ring) | Baseline activity | The flexible piperidine ring can adopt multiple conformations. |

| 3-Methyl | Can modulate agonist/antagonist profile and potency depending on stereochemistry. nih.gov | Introduces a new chiral center and restricts ring conformation. nih.gov |

| 4-Methyl (in addition to other C4 substituents) | Shown to be non-essential for antagonist activity in certain 4-arylpiperidine series. nih.gov | May provide minor steric influence on the primary C4 groups. |

| 2,3- or 3,5-Disubstitution | Can significantly alter activity through steric and conformational effects. | Further restricts ring flexibility and can introduce new receptor contacts or steric clashes. nih.gov |

Computational SAR for Predicting Molecular Interactions

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are indispensable tools for rationalizing observed SAR data and predicting the activity of novel analogs. nih.gov These in-silico techniques provide a molecular-level understanding of how ligands interact with their receptor targets.

Key Research Findings:

Molecular Docking: Docking studies of piperidine-based opioids into crystal structures of opioid receptors (e.g., MOR) can predict the binding pose of 4-Isobutyl-4-piperidylmethanol analogs. nrfhh.comresearchgate.net These models can identify key amino acid residues that interact with the ligand. For instance, docking can confirm the ionic bond between the protonated piperidine nitrogen and an aspartate residue (Asp147 in MOR), hydrophobic interactions between the isobutyl group and a hydrophobic pocket, and a potential hydrogen bond between the hydroxymethyl group and a polar residue like Tyrosine or Histidine. nrfhh.com

QSAR Modeling: QSAR studies establish a mathematical correlation between the physicochemical properties (descriptors) of a series of analogs and their biological activities. nih.govderpharmachemica.com For piperidine analogs, descriptors such as hydrophobicity (logP), molecular weight, and electronic and topological indices can be used to build a predictive model. nih.gov Such a model can then be used to estimate the activity of virtual, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore Hypothesis: Based on the collective SAR and computational data, a pharmacophore model can be developed. This model defines the essential 3D arrangement of chemical features required for activity, such as a basic nitrogen center, one or more hydrophobic regions (for the isobutyl group and N-substituent), and a hydrogen bond donor/acceptor (for the hydroxyl group). nih.gov

Conformational Analysis: Computational energy calculations can determine the preferred low-energy conformations of different analogs. These studies have shown that for 4-alkyl-4-arylpiperidines, the orientation of the C4 substituents (axial vs. equatorial) is a key determinant of activity and can be influenced by the steric bulk of the substituents. nih.gov This information is critical for understanding how structural modifications translate into changes in biological function.

Ix. Future Directions and Emerging Research Avenues for 4 Isobutyl 4 Piperidylmethanol

Exploration of Novel and Convergent Synthetic Pathways

While general methods for the synthesis of 4-substituted piperidines are well-established, research focused on novel and more efficient, or "convergent," pathways for 4-Isobutyl-4-piperidylmethanol has not been published. Such research would typically involve developing synthetic routes that are more atom-economical, have fewer steps, are higher yielding, or employ greener reagents and catalysts. For analogous compounds, multicomponent reactions are often explored to increase complexity in a single step.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is a growing trend in chemistry. For a compound like this compound, AI could theoretically be used to predict its biological activities, physicochemical properties, or potential as a scaffold for designing new molecules. These models are trained on large datasets of existing compounds, but specific models or predictions for this compound are not available.

Development as a Chemical Probe for Fundamental Biological Research (Non-Therapeutic)

A chemical probe is a small molecule used to study biological systems. Developing this compound as a chemical probe would require extensive research to identify a specific biological target it binds to with high selectivity and potency. This process involves screening the compound against various proteins and subsequent optimization. There is no published research indicating that this compound has been investigated or developed for this purpose.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Advanced spectroscopic techniques, such as dynamic NMR, can provide insights into the conformational changes and other dynamic processes a molecule undergoes in solution. While these studies have been performed on various piperidine (B6355638) derivatives to understand their behavior, specific advanced spectroscopic analyses of the dynamic processes of this compound have not been documented in scientific literature.

Q & A

Q. Optimization Strategies :

Q. Table 1: Comparative Synthesis Routes

| Method | Yield Range | Key Conditions | Reference |

|---|---|---|---|

| Alkylation | 45–60% | KCO, DMF, 80°C | |

| Reductive Amination | 50–70% | NaBH, MeOH, RT | |

| Hydroxymethylation | 30–50% | HCHO, pH 9, 40°C |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:

Critical techniques include NMR, FT-IR, and Mass Spectrometry :

- H NMR : Expect signals for the piperidine ring protons (δ 1.4–2.8 ppm), isobutyl CH (δ 0.9–1.1 ppm), and hydroxymethyl -CHOH (δ 3.5–3.7 ppm) .

- C NMR : Peaks for quaternary carbons (piperidine C4, δ 45–50 ppm) and hydroxymethyl carbon (δ 60–65 ppm) .

- FT-IR : O-H stretch (3200–3600 cm), C-N stretch (1200–1250 cm) .

- Mass Spectrometry : Molecular ion peak [M+H] at m/z = 186.2 (calculated using PubChem data for analogs) .

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks | Structural Assignment |

|---|---|---|

| H NMR | δ 3.6 ppm (multiplet) | -CHOH group |

| C NMR | δ 62 ppm | Hydroxymethyl carbon |

| FT-IR | 3350 cm (broad) | O-H stretching |

Advanced: How can researchers resolve contradictions in spectral data when synthesizing this compound analogs?

Answer:

Contradictions often arise from impurities, stereochemical variations, or solvent artifacts. Mitigation strategies include:

- Multi-Dimensional NMR : Use HSQC or COSY to resolve overlapping proton signals .

- HPLC Purity Analysis : Compare retention times with standards (e.g., t = 8.2 min under C18 column, 70% MeOH) to confirm compound homogeneity .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Case Study : A discrepancy in H NMR integration ratios was resolved by identifying residual solvent (DMSO-d) peaks at δ 2.5 ppm, requiring column purification .

Advanced: What factorial design approaches are suitable for optimizing the synthesis of this compound?

Answer:

A 2 factorial design is ideal for evaluating variables like temperature, catalyst loading, and solvent polarity:

- Factors : Temperature (X), catalyst concentration (X), reaction time (X).

- Response Variables : Yield (%) and purity (HPLC area %).